2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
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Overview
Description
2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its antitumor activity.
Pyrrolidine-2,5-dione: Exhibits inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: Used in the synthesis of chiral compounds for asymmetric synthesis.
Uniqueness
2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific structural features, which confer distinct biological activities. Its benzyl group and pyrrolidine ring contribute to its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H22N2O |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C16H22N2O/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,17H,4-5,8-12H2/t14?,15-/m0/s1 |
InChI Key |
XEWUIEICOPIFNT-LOACHALJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Origin of Product |
United States |
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